
N-(2-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide, commonly known as BTQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Pharmacological Activities
Research on derivatives closely related to N-(2-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide reveals significant pharmacological potentials, including analgesic, anti-inflammatory, and antibacterial properties. Compounds exhibiting structural similarities, such as 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yalc)e to acetamides, have demonstrated pronounced analgesic and anti-inflammatory activities comparable to standard drugs like pentazocine and aspirin in experimental animals without showing any abnormality up to 1500 mg/kg body weight (N. Gopa, E. Porchezhian, G. Sarma, 2001). Another study on the synthesis of some 6-bromo quinazolinone derivatives highlighted their pharmacological importance, including anti-inflammatory, analgesic, and anti-bacterial activities, showcasing the therapeutic potential of such compounds (Ch. Rajveer, D. Kumaraswamy, S. Sudharshini, B. Rathinaraj, 2010).
Antimicrobial and Antitumor Activities
Further investigations into the antimicrobial and antitumor applications of quinazolinone derivatives reveal their broad-spectrum potential. Synthesized compounds were found to exhibit significant antibacterial activity against various strains like S. aureus, E. coli, P. vulgaris, and K. pneumoniae, pointing towards their utility in combating bacterial infections (I. Singh, H. Kaur, Sunil Kumar, Arun Kumar, Ashok Kumar, 2010). Additionally, the synthesis of thiophene analogues of 5-chloro-5,8-dideazafolic acid, incorporating the quinazoline backbone, demonstrated inhibitors of tumor cell growth in culture, suggesting the potential of such compounds in antitumor therapies (R. Forsch, Joel E. Wright, A. Rosowsky, 2002).
Antituberculosis and Antiviral Efficacy
Quinazolinone derivatives also show promise in antituberculosis and antiviral applications. Novel compounds with a quinazolinone core were synthesized and evaluated for their antituberculosis activity, displaying potential as therapeutic agents against tuberculosis (Yuefei Bai, Li-juan Wang, Yu Chen, Lei Yuan, W. Xu, Tiemin Sun, 2011). Moreover, certain derivatives have been identified with distinct antiviral activity against viruses such as Herpes simplex and vaccinia, indicating their potential in antiviral therapy (P. Selvam, N. Murugesh, M. Chandramohan, C. Pannecouque, E. De Clercq, 2010).
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-12-6-2-4-8-14(12)19-15(21)9-20-10-18-13-7-3-1-5-11(13)16(20)22/h2,4,6,8,10H,1,3,5,7,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWGRLVDCBEWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

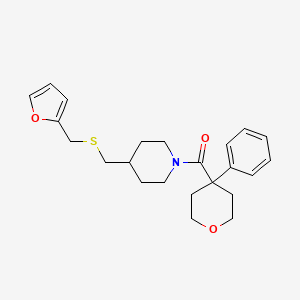
![2-Chloro-N-[2-(1-cyclopentylpyrazol-3-yl)ethyl]acetamide](/img/structure/B2656406.png)
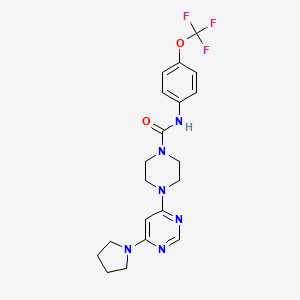


![5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2656410.png)
![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2656412.png)
![3-(4-methoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2656413.png)
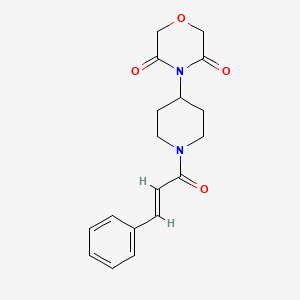
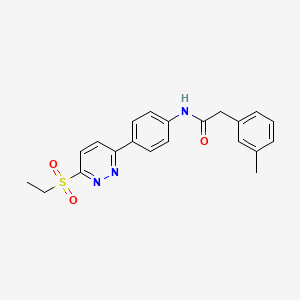
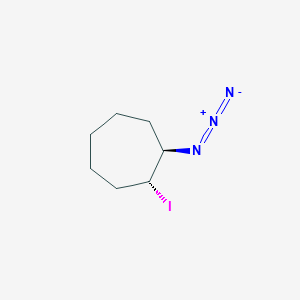
![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2656417.png)
![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/no-structure.png)
